N-[2,2-Bis(hexyloxy)ethyl]-2,6-dimethylaniline
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Overview
Description
N-[2,2-Bis(hexyloxy)ethyl]-2,6-dimethylaniline is an organic compound characterized by its unique structure, which includes a dimethylaniline core substituted with a bis(hexyloxy)ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,2-Bis(hexyloxy)ethyl]-2,6-dimethylaniline typically involves the reaction of 2,6-dimethylaniline with 2,2-bis(hexyloxy)ethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[2,2-Bis(hexyloxy)ethyl]-2,6-dimethylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound to its amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Nitro or halogenated derivatives, depending on the specific electrophilic reagent used.
Scientific Research Applications
N-[2,2-Bis(hexyloxy)ethyl]-2,6-dimethylaniline has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[2,2-Bis(hexyloxy)ethyl]-2,6-dimethylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N,N-bis[2-(hexyloxy)ethyl]aniline: Similar structure but lacks the dimethyl substitution on the aniline ring.
2,6-Dimethylaniline: Lacks the bis(hexyloxy)ethyl group.
N,N-Diethyl-2,6-dimethylaniline: Contains diethyl groups instead of bis(hexyloxy)ethyl groups.
Uniqueness
N-[2,2-Bis(hexyloxy)ethyl]-2,6-dimethylaniline is unique due to the presence of both the bis(hexyloxy)ethyl group and the dimethyl substitution on the aniline ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications where these characteristics are desired.
Properties
CAS No. |
61366-00-5 |
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Molecular Formula |
C22H39NO2 |
Molecular Weight |
349.5 g/mol |
IUPAC Name |
N-(2,2-dihexoxyethyl)-2,6-dimethylaniline |
InChI |
InChI=1S/C22H39NO2/c1-5-7-9-11-16-24-21(25-17-12-10-8-6-2)18-23-22-19(3)14-13-15-20(22)4/h13-15,21,23H,5-12,16-18H2,1-4H3 |
InChI Key |
GFCZYPAFMBNOKC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC(CNC1=C(C=CC=C1C)C)OCCCCCC |
Origin of Product |
United States |
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